1-Butyne

概要

説明

1-Butyne, also known as Ethylacetylene, is an organic compound with the formula CH3CH2C≡CH . It is a terminal alkyne and a colorless combustible gas . The compound is a common terminal alkyne substrate in diverse studies of catalysis .

Synthesis Analysis

1-Butyne can be produced via several methods. A common laboratory method for the synthesis of 1-Butyne is the dehydrohalogenation of 1,2-dibromoethane with a strong base like sodium amide (NaNH2). This reaction follows an E2 mechanism, leading to the formation of the triple bond in 1-Butyne . Industrially, 1-Butyne is often a byproduct in the steam cracking of petroleum products .

Molecular Structure Analysis

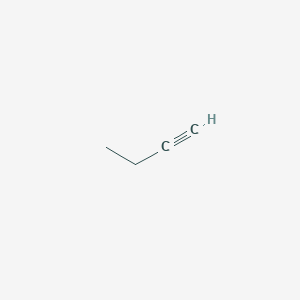

The molecular structure of 1-Butyne includes the arrangement of atoms and the chemical bonds that hold the atoms together. The 1-Butyne molecule contains a total of 9 bonds. There are 3 non-H bonds, 1 multiple bond, and 1 triple bond . The 2D chemical structure image of 1-Butyne is also called skeletal formula, which is the standard notation for organic molecules .

Chemical Reactions Analysis

1-Butyne can undergo addition reactions, like hydration, halogenation, hydrogenation, and hydrohalogenation, due to its high reactivity . For instance, upon reaction with hydrogen in the presence of a catalyst, 1-Butyne can be converted to butane, a saturated hydrocarbon .

Physical And Chemical Properties Analysis

1-Butyne is a colorless gas at room temperature and normal atmospheric pressure. It has a slightly sweet odor and is easily ignited. Its boiling point is approximately -23.2 degrees Celsius, while its melting point is around -80.8 degrees Celsius. It is soluble in alcohol and ether but is less soluble in water .

科学的研究の応用

Chemical Research

1-Butyne is often used as an intermediate in chemical research . Its unique structure and reactivity make it a valuable tool in the synthesis of complex organic molecules.

Pharmaceutical Industry

In the pharmaceutical industry, 1-Butyne can be used as a building block in the synthesis of various drugs . Its ability to undergo a variety of chemical reactions makes it a versatile component in drug design and synthesis.

Cosmetics Industry

1-Butyne is also used in the cosmetics industry . It can be used in the formulation of various cosmetic products, contributing to their texture, stability, and other properties.

作用機序

Target of Action

1-Butyne, with the chemical formula CH₃CH₂C≡CH , is a terminal alkyne . It is a common substrate in diverse studies of catalysis . The primary targets of 1-Butyne are the catalysts that it interacts with during these reactions.

Mode of Action

1-Butyne participates in reactions typical for terminal alkynes, such as alkyne metathesis, hydrogenation, and condensation with formaldehyde . In these reactions, 1-Butyne interacts with catalysts to undergo chemical transformations, leading to changes in its molecular structure.

Biochemical Pathways

It is known to participate in reactions typical for terminal alkynes . For instance, in the presence of a catalyst, 1-Butyne can undergo alkyne metathesis, a reaction that involves the redistribution of alkyne bonds . This process can lead to the formation of new compounds and affect downstream biochemical pathways.

Result of Action

The molecular and cellular effects of 1-Butyne’s action largely depend on the specific reactions it undergoes. For example, in alkyne metathesis, 1-Butyne can form new compounds with different properties . These new compounds can have various effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of 1-Butyne can be influenced by various environmental factors. For instance, the presence and type of catalyst can significantly affect the reactions that 1-Butyne undergoes . Additionally, factors such as temperature and pressure can also influence the stability and reactivity of 1-Butyne .

Safety and Hazards

将来の方向性

1-Butyne is a versatile molecule that can participate in various types of reactions due to the presence of its triple bond. Some of the notable reactions include addition reactions and acid-base reactions . It is used as a starting material in the synthesis of larger, more complex organic compounds in pharmaceuticals and other chemical industries . Therefore, the future directions of 1-Butyne could involve its use in the synthesis of new organic compounds and its potential applications in various industries.

Relevant Papers

A theoretical kinetic study of 1-butyne, 2-butyne, and 3-methyl-1-butyne combustion was conducted . The study focused on the H-atom abstraction from 1-Butyne and 2-Butyne by OH radical as a dominant channel in changing branching ratios .

特性

IUPAC Name |

but-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6/c1-3-4-2/h1H,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDKYADYSIPSCCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6 | |

| Record name | ETHYL ACETYLENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3370 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4029141 | |

| Record name | 1-Butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

54.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl acetylene, stabilized appears as a colorless gas. Denser than air. Prolonged exposure to intense heat may cause the containers to rupture violently and rocket., Gas or Vapor; Liquid, Colorless gas; [CAMEO] Odor of garlic; [Matheson Tri-Gas MSDS] | |

| Record name | ETHYL ACETYLENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3370 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Butyne | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9491 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

1-Butyne | |

CAS RN |

107-00-6 | |

| Record name | ETHYL ACETYLENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3370 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Butyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butyne | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | But-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.139 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BUTYNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6B47CPN6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1-Butyne?

A1: 1-Butyne has the molecular formula C4H6 and a molecular weight of 54.09 g/mol.

Q2: Are there any spectroscopic techniques used to characterize 1-Butyne?

A2: Yes, several spectroscopic methods have been employed to study 1-Butyne. These include:

- Infrared (IR) spectroscopy: This technique provides information about the vibrational modes of the molecule, which are characteristic of its structure. []

- Raman spectroscopy: Complementary to IR, Raman spectroscopy offers additional insights into the vibrational modes and structure of 1-Butyne. []

- Microwave spectroscopy: This method allows for the determination of rotational constants and structural parameters, such as bond lengths and angles. []

- Photoionization mass spectrometry (PIMS): This method provides information about the ionization energy and fragmentation patterns of 1-Butyne and its reaction products. [, ]

Q3: What is the internal rotational barrier of the methyl group in 1-Butyne?

A3: The barrier to internal rotation of the methyl group in 1-Butyne was calculated to be 1634 cm-1 (19.6 kJ mol-1) based on the observed far-infrared spectrum of the gas. []

Q4: What are the main reaction pathways of 1-Butyne with dicarbon radicals?

A4: The reaction of 1-Butyne with dicarbon radicals (C2) is primarily governed by barrierless additions of the dicarbon to the π-electronic system. This can occur either on both acetylenic carbon atoms or the sterically more accessible carbon. This addition leads to the formation of C6H6 intermediates, which can further isomerize and decompose via hydrogen loss to form acyclic C6H5 products. Notably, a methyl-loss pathway was observed, leading to the formation of the previously unknown penta-1-yn-3,4-dienyl-1 radical. []

Q5: How does 1-Butyne react with the ethynyl radical (C2H)?

A5: The ethynyl radical reacts with 1-Butyne through barrierless ethynyl additions to the acetylenic carbon atoms. The product distribution is influenced by collision energy and the initial site of C2H attack. Major products include 2-ethynyl-1,3-butadiene + H (favored by central C2H addition) and ethynylallene + CH3 (favored by terminal C2H addition). Minor products include diacetylene + C2H5, 1,3-hexadiene-5-yne, 3,4-hexadiene-1-yne, and 1,3-hexadiyne. [, ]

Q6: What are the products of the reaction between 1-Butyne and the methylidyne radical (CH)?

A6: The reaction of 1-Butyne with the methylidyne radical (CH) leads to the formation of several C4H4 isomers, including methylenecyclopropene, vinylacetylene, and 1,2,3-butatriene. Smaller hydrocarbons like ethylene and radicals like methyl, ethyl, and propargyl are also produced. The specific product distribution is governed by the initial CH addition site on 1-Butyne. []

Q7: Can you elaborate on the thermal decomposition of 1-Butyne?

A7: At temperatures between 1100–1600 K, 1-Butyne undergoes thermal decomposition primarily through two pathways: isomerization to 1,2-butadiene and dissociation into C3H3 + CH3. []

Q8: How does the presence of a halogen atom at the acetylenic terminal affect the reactivity of 1-Butyne derivatives?

A8: The presence of halogen atoms (Cl, Br, I) at the acetylenic terminal significantly influences the reactivity of 1-Butyne derivatives, particularly in their interaction with metals. For instance, in the sodium amalgam reduction of [Cp(ArO)TiCl2] in the presence of 3,3-dimethyl-1-butyne, the product formed is the 2,5-di(tert-butyl)titanacyclopentadiene, while the same reaction with [Cp2TiCl2] or [(ArO)2TiCl2] yields the 2,4-di(tert-butyl)titanacyclopentadiene. []

Q9: How does 1-Butyne interact with transition metals?

A9: 1-Butyne readily interacts with transition metals like lanthanum (La) and titanium (Ti). With La, a dehydrogenation reaction occurs, leading to the formation of two isomeric La(C4H4) complexes: La(η4-CH2CCCH2) and La(η4-CH2CHCCH). [] The interaction with titanium is influenced by ancillary ligands, leading to different regioisomers of titanacyclopentadiene compounds. []

Q10: What is the role of 1-Butyne in nitrification inhibition?

A10: 1-Butyne acts as a potent inhibitor of nitrification in soil, even at low partial pressures (as low as 0.1 Pa). This inhibition is not due to the formation of acetylene (C2H2) from 1-Butyne decomposition. Studies suggest that substituted acetylenes, including 1-Butyne, could serve as potential soil nitrification inhibitors, similar to commercially available nitrapyrin and etridiazole. []

Q11: Does 1-Butyne play a role in the synthesis of conducting polymers?

A11: Yes, 1-Butyne derivatives can be used in the synthesis of conjugated polymers. For instance, the polymerization of 4-hydroxy-4-phenyl-1-butyne, followed by dehydration, yields a soluble, highly conjugated polymer with electrical conductivity reaching 10-2 S cm-1 upon iodine doping. []

Q12: Have computational methods been used to study 1-Butyne and its reactions?

A12: Yes, computational chemistry has been extensively employed to study 1-Butyne.

- Quantum chemical calculations: Methods like Hartree-Fock, MP2, and B3LYP have been used to calculate the structure, vibrational frequencies, and energetics of 1-Butyne and its reactions. [, , , ]

- Rice-Ramsperger-Kassel-Marcus (RRKM) calculations: These calculations, in conjunction with master equation analysis, have been used to determine rate constants and product branching ratios for the unimolecular dissociation steps in 1-Butyne reactions. [, , ]

- Variational transition state theory (VTST): This method has been used to calculate rate constants for the initial association reactions of 1-Butyne. []

Q13: How does the structure of 1-Butyne derivatives impact their activity as corrosion inhibitors?

A13: The structure of 1-Butyne derivatives significantly affects their corrosion inhibition properties:

- Halogen Substitution: Replacing the acetylenic hydrogen with halogens (Cl, Br, I) increases the polarizability and enhances the inhibition of anodic reactions on iron in acidic environments. [, ]

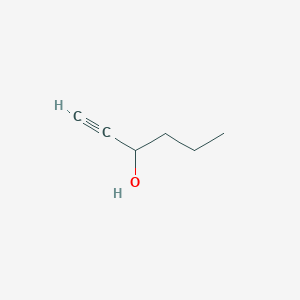

- Alkyl Chain Length: Increasing the alkyl chain length in alkyn-3-ols promotes the formation of a thicker protective layer, leading to enhanced corrosion inhibition on iron. []

- Presence of Chromium: The presence of chromium in iron alloys negatively impacts the inhibitive effect of acetylenic alcohols like 1-octyne-3-ol. []

Q14: What are some essential tools and resources for efficient research on 1-Butyne?

A14: Key tools and resources for research on 1-Butyne include:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tetrabenzo[de,h,kl,rst]pentaphene](/img/structure/B89413.png)

![4-[(4-Methoxyphenyl)amino]benzenediazonium chloride](/img/structure/B89421.png)